1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
CAS No.: 922896-90-0
Cat. No.: VC4166750
Molecular Formula: C19H19N3O4
Molecular Weight: 353.378
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922896-90-0 |
|---|---|
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.378 |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
| Standard InChI | InChI=1S/C19H19N3O4/c1-24-9-8-22-11-15(14-4-2-3-5-16(14)22)21-19(23)20-13-6-7-17-18(10-13)26-12-25-17/h2-7,10-11H,8-9,12H2,1H3,(H2,20,21,23) |
| Standard InChI Key | YBFOCNYNPJVEIE-UHFFFAOYSA-N |
| SMILES | COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
Synthesis and Characterization
While specific synthesis routes for this exact compound are not detailed in the provided sources, similar compounds are synthesized using:
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Stepwise Condensation Reactions: Urea derivatives are typically formed by reacting isocyanates with amines.
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Functional Group Introduction: The benzo[d] dioxole and indole moieties can be introduced through halogenation, alkylation, or Suzuki coupling reactions.
Characterization techniques commonly used include:
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NMR Spectroscopy: For structural confirmation (e.g., ¹H and ¹³C NMR).
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Mass Spectrometry (MS): For molecular weight determination.
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FTIR Spectroscopy: To confirm functional groups like urea (C=O stretching).
Biological Activity
Compounds containing benzo[d] dioxole and indole scaffolds often exhibit diverse biological activities:
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Anticancer Potential: Indole derivatives are known to induce apoptosis in cancer cells by interacting with DNA or enzymes involved in cell proliferation .
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Enzyme Inhibition: Urea derivatives have shown inhibitory effects on enzymes like urease, which is implicated in various diseases such as peptic ulcers and kidney stones .
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Antibacterial Properties: The benzo[d] dioxole group contributes to antibacterial activity by disrupting bacterial enzyme systems .
Potential Applications
The hybrid nature of this compound suggests applications in:
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Drug Development: As a lead compound for anticancer or antimicrobial agents.
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Biochemical Research: To study enzyme inhibition mechanisms.
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Pharmacokinetics Studies: Its physicochemical properties make it suitable for absorption and distribution studies.
Table: Comparison of Related Compounds
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